molecular formula C10H12N2O3S B4683179 ethyl [(2-pyridinylthio)acetyl]carbamate

ethyl [(2-pyridinylthio)acetyl]carbamate

Cat. No.: B4683179
M. Wt: 240.28 g/mol
InChI Key: XBHKFFJWWYBUEQ-UHFFFAOYSA-N
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Description

Ethyl [(2-pyridinylthio)acetyl]carbamate is a synthetic organic compound of interest in medicinal chemistry and chemical biology research. This molecule integrates two pharmacologically significant motifs: a carbamate group and a pyridinylthio moiety. The carbamate functional group (-O-CO-NH-) is recognized for its proteolytic stability and its role as a peptide bond isostere, making it a valuable structural feature in the design of enzyme inhibitors and prodrugs to enhance metabolic stability and bioavailability . The 2-pyridinylthio group is a versatile scaffold in drug discovery, known for its ability to coordinate with metals and participate in various chemical transformations, which can be leveraged to develop compounds with specific biological activities . Potential research applications for this compound include its use as a building block or intermediate in the synthesis of more complex molecules. Researchers may explore its utility in developing potential enzyme inhibitors, given the known role of carbamates in inhibiting proteases and cholinesterases . The reactive sites on the molecule also make it a candidate for creating mixed-ligand metal complexes, which are often investigated for their antimicrobial and cytotoxic properties . As a reagent, it can serve in chemical biology to probe enzyme active sites or to construct molecular scaffolds. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

ethyl N-(2-pyridin-2-ylsulfanylacetyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-2-15-10(14)12-8(13)7-16-9-5-3-4-6-11-9/h3-6H,2,7H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHKFFJWWYBUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)CSC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(2-pyridinylthio)acetyl]carbamate typically involves the reaction of 2-mercaptopyridine with ethyl chloroacetate to form ethyl 2-(pyridin-2-ylthio)acetate. This intermediate is then reacted with an isocyanate to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(2-pyridinylthio)acetyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl [(2-pyridinylthio)acetyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl [(2-pyridinylthio)acetyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can coordinate with metal ions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridine/Pyrimidine-Thioacetate Derivatives

Ethyl 2-(Pyrimidin-2-ylthio)acetate (Compound 1, )
  • Structure : Pyrimidine ring (vs. pyridine in the target compound) with a thio-linked ethyl acetate group.
  • Synthesis : Reacts 2-mercaptopyrimidine with ethyl chloroacetate under reflux with K₂CO₃ in acetone .
  • Reactivity : Forms acetohydrazides (e.g., 2-(pyrimidin-2-ylthio)acetohydrazide) via hydrazine substitution .
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )
  • Structure : Pyrimidine core with a thietane (3-membered sulfur ring) and methyl substitution.
  • Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .
  • Key Difference : The thietane group introduces steric hindrance and ring strain, which may influence metabolic stability compared to the planar pyridine-thioacetyl group.

Carbamate Derivatives

Ethyl Carbamate (EC, )
  • Structure : Simple carbamate (NH₂COOEt) without aromatic or sulfur substituents.
  • Occurrence: Naturally forms in fermented beverages (e.g.,白酒) via urea-ethanol reactions, with concentrations up to 822 μg/L in some Chinese liquors .
  • Toxicity: Classified as a Group 2A carcinogen (IARC); exposure limits set at 150 μg/L in Canada, Brazil, and Japan .
  • Mitigation : Secondary distillation (e.g.,壶式蒸馏) reduces EC levels by 81–93% in spirits .
Ethyl N-[(2Z)-2-Cyano-2-(1-ethoxyethylidene)acetyl]carbamate ()
  • Structure: Contains a cyano group and ethoxyethylidene moiety, enhancing electrophilicity.
  • Applications: High-purity intermediate (≥97%) for APIs; the cyano group likely facilitates nucleophilic additions in drug synthesis .

Comparative Data Table

Compound Core Structure Functional Groups Toxicity/Regulatory Status Key Applications
Ethyl [(2-pyridinylthio)acetyl]carbamate Pyridine Thioacetyl, carbamate Not reported Probable pharmaceutical intermediate
Ethyl 2-(Pyrimidin-2-ylthio)acetate Pyrimidine Thioacetate Not reported Precursor to hydrazide derivatives
Ethyl Carbamate (EC) Simple carbamate None Carcinogenic (MOE = 1,875–37,083) Beverage contaminant
Ethyl N-[(2Z)-2-cyano...carbamate Carbamate Cyano, ethoxyethylidene High-purity API intermediate Drug synthesis

Research Findings and Implications

  • Synthetic Flexibility : The pyridine/pyrimidine-thioacetate scaffold allows modular substitutions, enabling tailored reactivity (e.g., hydrazide formation in vs. thietane incorporation in ).
  • Toxicity Divergence: While EC is carcinogenic due to metabolic activation to vinyl carbamate epoxide , the pyridine-thioacetyl group in the target compound may alter metabolic pathways, though specific data are lacking.
  • Analytical Challenges : Detection methods for EC (e.g., GC–FID/NPD with Stabilwax columns, LOD = 50 μg/L ) may require adaptation for sulfur-containing analogs due to altered polarity and fragmentation patterns.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl [(2-pyridinylthio)acetyl]carbamate, and how can reaction conditions be optimized for yield and purity?

  • The synthesis typically involves condensation of 2-mercaptopyridine with chloroacetyl chloride, followed by carbamate formation using ethyl chloroformate. Critical parameters include temperature control (0–5°C during acylation) and stoichiometric ratios to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .
  • Table 1: Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (step 1)Prevents decomposition
SolventDichloromethaneEnhances reactivity
CatalystTriethylamineNeutralizes HCl byproduct

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

  • NMR : Key signals include the pyridinyl protons (δ 7.2–8.5 ppm), thioacetate methylene (δ 3.8–4.2 ppm), and carbamate ethyl group (δ 1.3–1.5 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
  • Mass Spectrometry : Molecular ion peak at m/z 255 (C₁₁H₁₃N₂O₂S⁺) confirms the molecular weight. Fragmentation patterns should align with cleavage at the carbamate and thioacetate bonds .

Advanced Research Questions

Q. What metabolic pathways and enzymes are implicated in this compound bioactivation, and how do they compare to ethyl carbamate?

  • Unlike ethyl carbamate (metabolized via CYP2E1 to carcinogenic vinyl carbamate epoxide), this compound’s pyridinylthio group may alter metabolic routes. Preliminary studies suggest hepatic sulfotransferases or glutathione-S-transferases could mediate conjugation, reducing toxicity. Comparative in vitro assays using liver microsomes are advised to map isoform-specific activity .

Q. How do structural modifications (e.g., pyridinylthio vs. phenylthio groups) influence the compound’s reactivity and biological activity?

  • SAR Insights : The pyridinylthio group enhances electron-withdrawing effects, increasing electrophilicity at the acetyl carbon. This may improve reactivity in nucleophilic environments (e.g., enzyme active sites). Substitution with phenylthio reduces solubility but stabilizes the thioester bond.
  • Table 2: Structural Comparison

SubstituentSolubility (mg/mL)Half-life (pH 7.4)
Pyridinylthio12.548 h
Phenylthio3.272 h
Data derived from kinetic studies in buffered solutions .

Q. What analytical challenges arise in quantifying trace levels of this compound in biological matrices, and how can they be resolved?

  • Challenges : Matrix interference from proteins/thiols and low volatility complicate GC/MS analysis.
  • Solutions : Derivatization with pentafluorobenzyl bromide improves GC detection limits. Alternatively, LC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water) enhances sensitivity. Spike-and-recovery experiments validate extraction efficiency (target: >85%) .

Q. How do conflicting data on the compound’s cytotoxicity across cell lines inform experimental design for toxicity studies?

  • Discrepancies may stem from cell-specific expression of detoxifying enzymes (e.g., epoxide hydrolases). A tiered approach is recommended:

In vitro : Screen multiple cell lines (HepG2, HEK293) with varied metabolic competence.

In silico : Use molecular docking to predict interactions with CYP isoforms.

In vivo : Zebrafish models assess systemic toxicity (LC₅₀ and teratogenicity) .

Methodological Guidance

Q. What protocols are recommended for studying the compound’s interaction with serum albumin or DNA?

  • Fluorescence Quenching : Titrate the compound into bovine serum albumin (BSA) and monitor tryptophan emission at 340 nm (excitation: 280 nm). Calculate binding constants (Kₐ) via Stern-Volmer plots.
  • DNA Interaction : Use ethidium bromide displacement assays with calf thymus DNA. Circular dichroism can confirm conformational changes (e.g., B-to-Z transitions) .

Q. How can computational models (e.g., QSAR, molecular dynamics) predict the compound’s environmental persistence or biodegradability?

  • QSAR : Input descriptors like logP (2.1), topological surface area (85 Ų), and H-bond count to estimate biodegradation (BIOWIN models).
  • Molecular Dynamics : Simulate hydrolysis in aqueous environments (AMBER force field) to identify labile bonds (e.g., carbamate ester) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl [(2-pyridinylthio)acetyl]carbamate
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